4-Chloro-2-iodobenzoic acid

Description

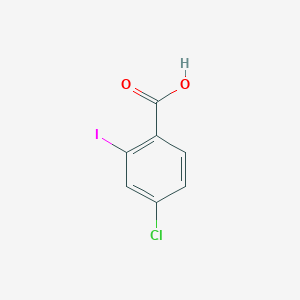

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRDANNSUCQNDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158597 | |

| Record name | 4-Chloro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13421-13-1 | |

| Record name | 4-Chloro-2-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13421-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-iodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013421131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-iodobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-iodobenzoic Acid

Foreword: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. 4-Chloro-2-iodobenzoic acid emerges as a compound of significant interest, offering a unique trifecta of reactive sites: a carboxylic acid amenable to amide and ester formation, and two distinct halogen atoms—chloro and iodo—poised for diverse cross-coupling chemistries. This guide provides a comprehensive examination of the core physical and chemical properties of this compound, offering both established data and field-proven methodologies for its characterization. The causality behind experimental choices is explained to ensure that the protocols described herein are not merely instructional but also educational, fostering a deeper understanding of the molecule's behavior.

Chemical Identity and Structural Characteristics

This compound is a di-halogenated aromatic carboxylic acid. The positioning of the substituents—iodine at the ortho position and chlorine at the para position relative to the carboxyl group—creates an electron-deficient aromatic system, enhancing its reactivity as a synthetic intermediate.[1] This unique substitution pattern is critical for its utility in constructing complex molecular architectures, particularly in the development of anti-inflammatory, analgesic, and antimicrobial agents.[1]

| Identifier | Value | Source |

| CAS Number | 13421-13-1 | |

| Molecular Formula | C₇H₄ClIO₂ | |

| Molecular Weight | 282.46 g/mol | |

| IUPAC Name | This compound | N/A |

| InChI | 1S/C7H4ClIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |

| InChIKey | LRRDANNSUCQNDU-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1Cl)I)C(=O)O | [2] |

| PubChem CID | 139452 | N/A |

Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and reaction conditions. The data presented below are compiled from various authoritative sources.

| Property | Value | Comments & Causality |

| Appearance | Off-white to pale yellow crystalline solid. | The crystalline nature is typical for rigid aromatic carboxylic acids, allowing for strong intermolecular forces like hydrogen bonding and pi-stacking. |

| Melting Point | 163 - 167 °C | |

| Boiling Point | 343.8 ± 27.0 °C (Predicted) | N/A |

| Acidity (pKa) | 2.63 | [3] |

| Solubility | Soluble in methanol.[3] Sparingly soluble in water. | The polar carboxylic acid group allows for solubility in polar protic solvents like methanol. In water, solubility is limited by the large, hydrophobic iodochlorophenyl group. Solubility is pH-dependent, increasing significantly in alkaline solutions due to deprotonation to the more soluble carboxylate salt. |

| logP | 2.643 (Calculated) | [2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid and the substituted aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Structural Interpretation |

| 3300 - 2500 (broad) | O-H stretch | Characteristic very broad absorption of a hydrogen-bonded carboxylic acid dimer.[4] |

| ~3100 - 3000 | Aromatic C-H stretch | Indicates the presence of hydrogens on the benzene ring.[4] |

| ~1700 | C=O stretch | Strong, sharp absorption typical for a carboxylic acid carbonyl group, often slightly shifted by conjugation with the aromatic ring.[4] |

| ~1600, ~1475 | C=C stretch (in-ring) | Absorptions characteristic of the aromatic ring skeleton.[5] |

| ~1300 | C-O stretch | Coupled with O-H in-plane bend, characteristic of the carboxylic acid group.[4] |

| ~920 (broad) | O-H bend (out-of-plane) | A broad band confirming the carboxylic acid dimer structure.[4] |

| ~850 - 550 | C-Cl stretch | A moderate to strong band indicating the carbon-chlorine bond.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts (in ppm) are relative to tetramethylsilane (TMS).

¹H NMR (Proton NMR): The aromatic region will show three distinct signals for the three protons on the benzene ring.

| Predicted Shift (ppm) | Multiplicity | Assignment | Rationale |

| ~11-13 | Singlet (broad) | -COOH | The acidic proton is highly deshielded and often appears as a broad singlet, which can exchange with D₂O. |

| ~8.1 | Doublet | H-6 | This proton is ortho to the electron-withdrawing carboxyl group, leading to a downfield shift. It is coupled to H-5. |

| ~7.8 | Doublet of doublets | H-5 | This proton is coupled to both H-6 and H-3. |

| ~7.5 | Doublet | H-3 | This proton is ortho to the iodine atom and coupled to H-5. |

¹³C NMR (Carbon NMR): The spectrum will show seven distinct signals, one for each carbon atom.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~168 | C=O | The carboxylic acid carbon is significantly deshielded by the two oxygen atoms.[6] |

| ~141 | C-Cl | The carbon atom attached to chlorine (C-4) is deshielded by the halogen's electronegativity. |

| ~138 | C-H (C-6) | Aromatic carbon ortho to the carboxyl group. |

| ~132 | C-H (C-5) | Aromatic carbon. |

| ~130 | C-H (C-3) | Aromatic carbon. |

| ~129 | C-COOH | The carbon bearing the carboxyl group (C-1) is a quaternary carbon. |

| ~95 | C-I | The carbon attached to iodine (C-2) is significantly shielded due to the "heavy atom effect" of iodine, shifting it upfield relative to other aromatic carbons. |

Standardized Protocols for Physical Property Determination

To ensure data integrity and reproducibility, standardized methodologies are crucial. The following protocols are based on established laboratory techniques and regulatory guidelines.

Melting Point Determination (Capillary Method)

This method provides a sharp melting range for a pure, crystalline solid. The protocol is designed to be self-validating through careful observation and controlled heating.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Crush a small amount into a fine powder on a watch glass.[7]

-

Capillary Loading: Take a glass capillary tube sealed at one end. Press the open end into the powdered sample until a small amount enters the tube.

-

Packing: Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.[8]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

-

Approximate Determination: Heat the block rapidly and observe the approximate temperature at which the sample melts. This provides a target range and saves time. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the block quickly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[9]

-

Data Recording: Record the temperature at which the first signs of melting are observed (T_initial) and the temperature at which the last crystal melts (T_final). The melting range is T_initial - T_final. A pure compound should have a range of 1-2 °C.[7][9]

-

Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

Aqueous Solubility Determination (OECD 105 Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, which is the authoritative standard for determining water solubility for substances with solubility above 10⁻² g/L.[10][11]

Caption: Workflow for Aqueous Solubility Determination.

Step-by-Step Methodology:

-

System Preparation: Add an amount of this compound to a flask containing high-purity water (e.g., Milli-Q) that is visibly in excess of what will dissolve.

-

Equilibration: Seal the flask and place it in a thermostated shaker or stir plate set to a constant temperature (e.g., 20 ± 0.5 °C).[10][11] Agitate the mixture for a preliminary period of 24 hours.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle for at least 24 hours, maintaining the constant temperature to ensure equilibrium is not disturbed.

-

Sampling: Carefully withdraw a clear aliquot from the supernatant, ensuring no solid particles are transferred.

-

Clarification: Centrifuge the aliquot at high speed or filter it through a syringe filter (e.g., 0.22 µm PTFE) compatible with aqueous solutions. This step is critical to remove micro-particulates.

-

Analysis: Determine the concentration of the dissolved compound in the clarified sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), calibrated with standards of known concentration.[12]

-

Validation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24h, 48h). If the concentration values are consistent, equilibrium is confirmed. The average of these values is reported as the water solubility.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the dissociation constant of an acid by monitoring pH changes upon the addition of a titrant.[9]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water. A co-solvent like methanol may be used if aqueous solubility is too low, but the pKa must then be extrapolated back to 0% co-solvent.[9] A typical concentration is around 1 mM.[10]

-

Instrumentation Setup: Calibrate a pH meter and electrode with standard buffers (e.g., pH 4.01, 7.00). Place the solution in a jacketed beaker to maintain a constant temperature and purge with an inert gas (e.g., nitrogen) to prevent CO₂ absorption.[10]

-

Titration: While stirring, add a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) in small, precise increments using a burette or auto-titrator.

-

Data Acquisition: After each increment, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7][10]

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added.

-

Equivalence Point Determination: Identify the equivalence point (V_eq), which is the point of maximum slope on the titration curve. This is most accurately found by plotting the first or second derivative of the curve.

-

pKa Calculation: Determine the volume at the half-equivalence point (V_eq / 2). The pH of the solution at this specific volume is equal to the pKa of the acid.[10]

-

Validation: Perform the titration in triplicate to ensure the precision and accuracy of the determined pKa value.

Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure and ensure stability.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator should be used.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Keep away from incompatible materials such as strong bases and oxidizing agents. Room temperature storage is generally acceptable.

-

Stability: The compound is stable under normal storage conditions. The presence of both chloro and iodo substituents on an electron-deficient ring provides good chemical stability.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste often requires specific disposal procedures, such as incineration at a licensed facility.

Conclusion

This compound is a valuable and versatile building block in chemical research and development. A thorough understanding of its physical properties—from its melting point and solubility to its spectroscopic signatures and acidity—is essential for its effective and safe utilization. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these properties in their own laboratories, ensuring data quality and advancing scientific discovery. By integrating established data with sound experimental methodology, this guide serves as a critical resource for professionals leveraging this strategic molecule in their synthetic endeavors.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chemeo.com [chemeo.com]

- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. research.reading.ac.uk [research.reading.ac.uk]

4-Chloro-2-iodobenzoic acid molecular structure

An In-Depth Technical Guide to 4-Chloro-2-iodobenzoic Acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 13421-13-1), a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. The document elucidates the compound's detailed molecular structure, physicochemical properties, and characteristic spectroscopic signatures. A robust, field-proven synthesis protocol is detailed, emphasizing the mechanistic rationale behind the procedural steps. Furthermore, this guide explores the compound's versatile applications as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials, substantiated by authoritative references. Safety, handling, and storage protocols are also outlined to ensure safe and effective utilization in a laboratory setting.

Introduction to this compound

This compound is a polysubstituted aromatic compound featuring a carboxylic acid group, a chlorine atom, and an iodine atom attached to a benzene ring. This unique combination of functional groups makes it a highly valuable and versatile building block in synthetic chemistry.[1] The presence of two distinct halogen atoms at specific positions (ortho-iodo and para-chloro relative to the carboxyl group) allows for selective and differential reactivity. The iodine atom is particularly susceptible to a wide array of cross-coupling reactions, while the carboxylic acid moiety can be readily converted into esters, amides, or other derivatives.[2]

This strategic arrangement of functional groups has positioned this compound as a key intermediate in the development of complex organic molecules, including biologically active compounds for pharmaceuticals and agrochemicals.[1] Its utility extends to materials science, where it can be incorporated into polymers or coatings to enhance chemical stability and other properties.[1] This guide serves as a technical resource for scientists, providing the foundational knowledge required to effectively utilize this compound in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a benzoic acid core with a chlorine atom at the C4 position and an iodine atom at the C2 position. This substitution pattern leads to a sterically hindered environment around the carboxylic acid group, which can influence its reactivity.

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| CAS Number | 13421-13-1 | [1][3] |

| Molecular Formula | C₇H₄ClIO₂ | [1][3][4] |

| Molecular Weight | 282.46 g/mol | [1][4] |

| Appearance | Off-white solid | [1] |

| Melting Point | 162 - 167 °C | [1][3] |

| IUPAC Name | This compound | [5] |

| SMILES String | OC(=O)c1ccc(Cl)cc1I | [4] |

| InChI Key | LRRDANNSUCQNDU-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Insights

A reliable and common strategy for the synthesis of this compound involves a three-step sequence starting from 4-chloro-2-aminobenzoic acid (4-Chloroanthranilic acid). This process includes diazotization followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from 4-Chloroanthranilic Acid

-

Diazotization:

-

Suspend 4-chloro-2-aminobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice-water bath. The low temperature is critical to prevent the premature decomposition of the highly unstable diazonium salt intermediate.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension with vigorous stirring. The addition must be slow to control the exothermic reaction and maintain the low temperature. The reaction is complete when a slight excess of nitrous acid is detected (e.g., using starch-iodide paper). The resulting solution contains the 4-chloro-2-carboxybenzenediazonium salt.

-

-

Iodination (Sandmeyer-type Reaction):

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. The diazonium group (-N₂⁺) is an excellent leaving group and is replaced by the iodide nucleophile, leading to the formation of this compound and the evolution of nitrogen gas.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Collect the crude product, which often precipitates out of the solution, by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts and other water-soluble impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as an off-white solid.[1]

-

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the molecular structure and assess the purity of synthesized this compound, several analytical techniques are employed.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key signals include a broad peak from approximately 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, a sharp and strong peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch, and various peaks in the 1600-1450 cm⁻¹ region for aromatic C=C stretching. Absorptions corresponding to C-Cl and C-I bonds will be found in the fingerprint region (<1000 cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the substitution pattern, the aromatic region will display three distinct signals for the three protons on the benzene ring. The chemical shifts and coupling patterns of these signals can be used to confirm the 1,2,4-substitution pattern. The acidic proton of the carboxyl group will typically appear as a broad singlet far downfield (>10 ppm), though its observation can depend on the solvent used.

-

¹³C NMR: The spectrum will show seven distinct carbon signals: one for the carboxyl carbon (~170 ppm) and six for the aromatic carbons, whose chemical shifts are influenced by the attached substituents (Cl, I, and COOH).

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 282.46 g/mol . The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

Applications in Drug Discovery and Organic Synthesis

This compound is a highly sought-after intermediate due to its capacity for facile chemical modification.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a foundational scaffold for building more complex molecules. It is utilized in the synthesis of novel compounds with potential anti-inflammatory and antimicrobial activities.[1] Its structure is also explored in the design of targeted herbicides and pesticides.[1]

-

Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is a powerful tool in synthetic strategy, allowing for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position via reactions like Suzuki, Heck, or Sonogashira couplings, while leaving the C4-chloro substituent intact for potential subsequent transformations.

-

Synthesis of Heterocycles: This compound is a known precursor for the synthesis of various heterocyclic systems. For example, it reacts with ynamides to produce 3,4-disubstituted isocoumarins, which are structural motifs found in many natural products and biologically active molecules.[3][7][8]

Caption: Use of this compound in a Suzuki coupling reaction.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazards: The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[9] It may also cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

-

Handling: Avoid breathing dust and prevent contact with skin and eyes.[9] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[9][11]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its distinct structural features, particularly the differentially reactive halogen substituents, provide chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. Adherence to strict safety protocols ensures its effective and responsible use in advancing scientific research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 13421-13-1 [m.chemicalbook.com]

- 4. chemeo.com [chemeo.com]

- 5. This compound | C7H4ClIO2 | CID 139452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | 13421-13-1 [chemicalbook.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Solubility of 4-Chloro-2-iodobenzoic Acid in Organic Solvents

This guide provides an in-depth technical overview of the solubility characteristics of 4-Chloro-2-iodobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the frequent need for precise solubility data in drug development and process chemistry, this document synthesizes theoretical principles, presents known physicochemical properties, and offers a robust experimental protocol for determining solubility in various organic solvents. This resource is intended for researchers, chemists, and formulation scientists who require a comprehensive understanding of this compound's behavior in solution.

Introduction to this compound

This compound (C₇H₄ClIO₂) is a halogenated aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chlorine atom, and an iodine atom on the benzene ring, imparts a unique combination of reactivity and physicochemical properties.[1][2] This compound is a valuable building block in the synthesis of a range of molecules, including anti-inflammatory, analgesic, and antimicrobial agents.[1] Its utility extends to biochemical research for studying enzyme inhibition and as a reagent in broader organic synthesis.[1][3][4] A recurring claim is that its distinct halogenated structure offers "improved solubility and reactivity profiles" compared to similar compounds, a critical factor for its application in laboratory and industrial settings.[1][2]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility behavior. Key parameters for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClIO₂ | [1][2][3][5] |

| Molecular Weight | 282.46 g/mol | [1][2][3][5] |

| Appearance | Off-white to white crystalline solid/powder | [1][5] |

| Melting Point | 162 - 167 °C | [1][5] |

| pKa | 2.63 (Predicted) | [5] |

| CAS Number | 13421-13-1 | [1][3][6] |

Theoretical Framework for Solubility

The solubility of a solid crystalline solute, such as this compound, in a liquid solvent is a complex thermodynamic equilibrium. This equilibrium is governed by the free energy change of the solution process, which involves two primary energetic considerations:

-

Crystal Lattice Energy : The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation Energy : The energy released when the separated solute molecules interact with the solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the crystal lattice energy. The principle of "like dissolves like" provides a useful heuristic. The molecular structure of this compound offers several insights:

-

Polarity and Hydrogen Bonding : The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are therefore expected to be effective. Indeed, the compound is known to be soluble in methanol.[5]

-

Dipole-Dipole Interactions : The chlorine and iodine substituents introduce significant dipole moments, suggesting favorable interactions with polar aprotic solvents like acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

-

Van der Waals Forces : The aromatic ring contributes to nonpolar character, allowing for van der Waals interactions with less polar solvents. However, the strong polar functionalities will likely dominate its solubility profile.

-

Influence of Substituents : The presence of both chloro and iodo groups increases the molecular weight and size compared to benzoic acid, which can influence the crystal packing and lattice energy. The electron-withdrawing nature of these halogens also affects the acidity of the carboxylic proton (as indicated by the low pKa of 2.63), which can influence interactions with basic or acidic solvents.[5]

Predictive models such as UNIFAC, COSMO-RS, and machine learning approaches can be employed for theoretical solubility estimation, though they often require extensive experimental data for validation.[7]

Experimental Determination of Solubility

Given the scarcity of published quantitative solubility data for this compound, an experimental approach is necessary for obtaining reliable values. The isothermal equilibrium "shake-flask" method is a widely accepted and robust technique for determining thermodynamic solubility. It ensures that an equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Workflow Diagram

The following diagram outlines the key stages of the shake-flask method for solubility determination.

Caption: Workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (purity ≥97%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Use these to generate a calibration curve on the analytical instrument.

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is critical to ensure a saturated solution is formed; enough solid should remain undissolved at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is common. It is advisable to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.

-

Sampling: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle by gravity or gentle centrifugation.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed container. This step is crucial to remove any microscopic solid particles that could artificially inflate the measured concentration.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the previously generated calibration curve.

-

Analysis: Analyze the concentration of the diluted sample using the calibrated analytical instrument (e.g., HPLC-UV).

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of this compound in the solvent at the specified temperature. The result is typically expressed in mg/mL, g/L, or mol/L.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents is not widely published, its physicochemical properties provide a strong basis for predicting its behavior. The presence of a polar carboxylic acid group and halogen substituents suggests higher solubility in polar protic and aprotic solvents. For applications requiring precise solubility values, the isothermal equilibrium method detailed in this guide provides a reliable and scientifically sound protocol. This approach empowers researchers in pharmaceutical development and chemical synthesis to generate the high-quality data necessary for formulation, process optimization, and reaction design.

References

Introduction: The Critical Role of 4-Chloro-2-iodobenzoic Acid in Synthesis

An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-2-iodobenzoic Acid

This compound is a versatile halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules and advanced materials.[1] Its unique substitution pattern, featuring both a chloro and an iodo group on the benzoic acid core, provides multiple reactive sites for medicinal chemists and material scientists to exploit in the construction of complex molecular architectures.[1][2] This compound is a key building block in the development of pharmaceuticals, including anti-inflammatory agents, and is also utilized in biochemical research to investigate enzyme inhibition and receptor binding.[1]

Given its utility and reactivity, ensuring the chemical integrity and purity of this compound from procurement through to its final application is paramount. Degradation of this starting material can lead to inconsistent reaction yields, the formation of unwanted impurities, and ultimately, compromised results in drug discovery and material science projects. This guide provides a comprehensive overview of the physicochemical properties, stability profile, and optimal storage and handling conditions for this compound, grounded in established principles of chemical stability and laboratory best practices.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use. These characteristics influence its solubility, reactivity, and stability.

| Property | Value | Source(s) |

| CAS Number | 13421-13-1 | [2] |

| Molecular Formula | C₇H₄ClIO₂ | [2] |

| Molecular Weight | 282.46 g/mol | [2] |

| Appearance | Crystalline Powder | [2] |

| Melting Point | 163-167 °C | [2] |

| pKa | 2.63 (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

Chemical Stability and Potential Degradation Pathways

While generally stable under standard conditions, the molecular structure of this compound contains functional groups susceptible to degradation under specific environmental pressures such as light, high temperatures, moisture, and incompatible chemical agents.[3][4] Understanding these potential liabilities is the first step in designing effective storage and handling protocols.

Key Factors Influencing Stability:

-

Light Sensitivity: Aromatic iodo compounds can be susceptible to photolytic cleavage of the carbon-iodine bond, potentially leading to de-iodination and the formation of radical species that can initiate further degradation. Therefore, protection from light is a critical consideration.[5]

-

Moisture Sensitivity: As a carboxylic acid, the compound is hygroscopic to some extent. While stable in its solid form, the presence of moisture can facilitate hydrolytic reactions, particularly at elevated temperatures.[5]

-

Thermal Stress: Although the compound has a relatively high melting point, prolonged exposure to high temperatures can accelerate degradation. Thermal decomposition may lead to decarboxylation or other fragmentation pathways.[4][6]

-

Chemical Incompatibility: Contact with strong bases can lead to salt formation, which may have different stability characteristics. Strong oxidizing agents pose a risk of reacting with the aromatic ring or the iodide substituent.[3][7][8]

Postulated Degradation Pathways:

While specific degradation studies on this compound are not widely published, potential degradation pathways can be inferred from the known reactivity of similar halogenated aromatic compounds.[9][10] The primary routes of degradation are likely to involve dehalogenation (loss of iodine or chlorine) and hydroxylation.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to rigorous storage and handling protocols is a non-negotiable aspect of maintaining the quality and shelf-life of this compound. The following recommendations synthesize information from safety data sheets and general best practices for chemical reagents.[7][11][12]

Optimal Storage Conditions:

To mitigate the risks outlined above, the following storage conditions are recommended. These are designed to protect the compound from environmental factors that are known to promote degradation.

| Parameter | Recommendation | Rationale & Citation |

| Temperature | Room Temperature (15-25°C) | Prevents thermal degradation.[2] Avoids exposure to excessive heat which can accelerate chemical reactions.[3][7] |

| Atmosphere | Sealed in dry; Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | Minimizes exposure to moisture and oxygen, which can participate in hydrolytic and oxidative degradation.[2][6] |

| Light | Keep in a dark place; Use amber glass or opaque containers | Protects against photolytic degradation, a common pathway for iodo-aromatic compounds.[2][5] |

| Container | Tightly closed, well-sealed original container | Prevents contamination and ingress of moisture and air.[6][7][12] |

| Incompatibilities | Store away from strong bases and oxidizing agents | Avoids chemical reactions that could degrade the compound or create hazardous conditions.[3][8] |

Safe Handling Practices:

Proper handling is crucial to ensure both the integrity of the compound and the safety of laboratory personnel.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Dispensing: Minimize dust generation when weighing and dispensing the solid.[7] Use appropriate tools and clean them thoroughly after use.

-

Spill Management: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a sealed container for proper disposal according to local regulations.[3]

-

Hygiene: Wash hands thoroughly after handling the compound.[7][12]

Experimental Design for Stability Assessment

For applications in drug development and other regulated fields, a formal stability study is often required to establish a retest period or shelf life.[13][14] Such studies involve subjecting the material to controlled environmental conditions for a specified duration and analyzing its quality at predetermined time points.[15][16]

Workflow for a Comprehensive Stability Study:

The following workflow outlines a logical, self-validating system for assessing the stability of this compound. The core of this process is the use of a validated, stability-indicating analytical method.[]

Caption: Workflow for a typical API stability study.

Protocol: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[18] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.[][19]

-

Column Selection: A reverse-phase column, such as a C18 or Phenyl column, is typically suitable for separating benzoic acid derivatives.[20]

-

Mobile Phase Preparation: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer with acetic acid) and an organic modifier (e.g., acetonitrile or methanol) is often required to resolve the main peak from all potential degradation products.[20]

-

Forced Degradation (Method Validation): To validate the method's stability-indicating power, the compound is subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products. The method must demonstrate that these degradation peaks are resolved from the main this compound peak.[14]

-

Sample Preparation: Prepare samples by accurately weighing the material and dissolving it in a suitable solvent (e.g., methanol or mobile phase diluent) to a known concentration.

-

Analysis: Inject the prepared samples from the stability study (at each time point) into the HPLC system.

-

Data Evaluation:

-

Assay: Calculate the percentage of this compound remaining relative to the initial (T=0) time point.

-

Purity: Determine the peak area percentage of the main peak.

-

Impurities: Identify and quantify any new peaks that appear or existing impurities that increase over time. The sum of all peaks should be accounted for to ensure mass balance.

-

Conclusion

This compound is a valuable chemical intermediate whose utility is directly linked to its purity and stability. By understanding its inherent chemical liabilities—particularly its sensitivity to light, moisture, and incompatible reagents—researchers can implement robust storage and handling procedures. The core principles are straightforward: store the compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area away from incompatible chemicals. For critical applications, a formal stability study, guided by a validated stability-indicating analytical method, provides the necessary data to ensure the material's quality over its intended lifecycle, safeguarding the integrity of research and development outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 13421-13-1 [m.chemicalbook.com]

- 3. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]

- 4. carlroth.com [carlroth.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ehs.com [ehs.com]

- 8. fishersci.com [fishersci.com]

- 9. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. pharmtech.com [pharmtech.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 16. pacelabs.com [pacelabs.com]

- 18. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 19. quora.com [quora.com]

- 20. fsis.usda.gov [fsis.usda.gov]

synthesis of 4-Chloro-2-iodobenzoic acid

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-iodobenzoic Acid

Introduction

This compound (CAS No: 13421-13-1) is a halogenated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry, agrochemical development, and materials science.[1][2] Its structure, featuring a carboxylic acid group ortho to an iodine atom and para to a chlorine atom, provides a unique scaffold with multiple reactive sites. The iodine atom, in particular, serves as a versatile handle for introducing molecular complexity via various cross-coupling reactions, while the carboxylic acid moiety allows for modifications such as esterification and amidation.[2] This makes this compound a valuable building block for the synthesis of complex organic molecules, including anti-inflammatory agents, antimicrobial compounds, and specialized polymers.[1]

This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, designed for researchers, chemists, and drug development professionals. We will delve into two robust methodologies: the classic Sandmeyer reaction and a modern transition-metal-catalyzed C-H activation approach. Each section will offer not only a detailed, step-by-step protocol but also an expert analysis of the underlying chemical principles and critical experimental parameters, ensuring both reproducibility and a deep understanding of the synthetic process.

| Property | Value |

| CAS Number | 13421-13-1[3] |

| Molecular Formula | C₇H₄ClIO₂[4] |

| Molecular Weight | 282.46 g/mol |

| Melting Point | 163-167 °C |

| Appearance | Off-white to pale yellow solid |

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached from two principal retrosynthetic disconnections. The choice between these pathways depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions.

Caption: Retrosynthetic pathways for this compound.

-

Strategy 1: The Sandmeyer Reaction. This classic and reliable route involves the transformation of an aromatic primary amine into a halide.[5] The key disconnection is the conversion of the iodo group back to an amino group, identifying 2-amino-4-chlorobenzoic acid (4-chloroanthranilic acid) as the starting material. This method is well-established and generally high-yielding, making it suitable for various scales.

-

Strategy 2: Directed C-H Iodination. This modern approach leverages the principles of C-H activation, where a directing group facilitates the selective functionalization of a specific C-H bond.[6][7] Here, the carboxylic acid group of 4-chlorobenzoic acid directs a transition metal catalyst to iodinate the ortho C-H bond. This strategy is often characterized by high atom economy and mild reaction conditions.[8]

Chapter 2: Synthesis via Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction provides a robust and time-tested method for introducing an iodo substituent onto an aromatic ring by converting a primary amine into a diazonium salt, which is subsequently displaced by iodide.[9] This reaction does not typically require a copper catalyst for iodination, unlike chlorination or bromination.[10]

Principle and Causality

The synthesis proceeds in two critical steps:

-

Diazotization: The primary amino group of 2-amino-4-chlorobenzoic acid is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl). This step must be performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose prematurely.[11] The acid serves both to generate nitrous acid and to stabilize the resulting diazonium salt.

Caption: Workflow for the synthesis via Sandmeyer reaction.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Amount |

| 2-Amino-4-chlorobenzoic acid | 89-77-0 | 17.16 g (0.1 mol) |

| Concentrated Hydrochloric Acid (~37%) | 7647-01-0 | 30 mL |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 7.6 g (0.11 mol) |

| Potassium Iodide (KI) | 7681-11-0 | 24.9 g (0.15 mol) |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 150 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ~10 g |

| Ethanol | 64-17-5 | As needed |

| Deionized Water | 7732-18-5 | ~250 mL |

Procedure:

-

Diazotization:

-

In a 500 mL beaker, suspend 17.16 g (0.1 mol) of 2-amino-4-chlorobenzoic acid in 100 mL of deionized water.

-

While stirring, slowly add 30 mL of concentrated hydrochloric acid.

-

Cool the resulting suspension to 0–5 °C in an ice-water bath with continuous stirring. The mixture should become a fine, stirrable slurry.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 50 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. It is critical to maintain the internal temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

-

-

Iodination:

-

In a separate 250 mL beaker, dissolve 24.9 g (0.15 mol) of potassium iodide in 100 mL of deionized water.

-

Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of N₂ gas) will be observed.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

To ensure the complete decomposition of any residual diazonium salt, gently heat the mixture to 40-50 °C for 30 minutes.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. A precipitate of the crude product should be visible.

-

Extract the entire mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash them with a saturated solution of sodium thiosulfate (to remove any residual iodine), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol to obtain pure this compound as an off-white solid.[11]

-

Chapter 3: Synthesis via Directed ortho-C-H Iodination: A Modern Approach

Transition-metal-catalyzed C–H activation has emerged as a powerful tool in organic synthesis. For the preparation of this compound, an iridium-catalyzed ortho-iodination of 4-chlorobenzoic acid offers an elegant and efficient alternative to the classical Sandmeyer route.

Principle and Causality

This method relies on a carboxylate-directed C-H activation mechanism.[6][8] The carboxylic acid group of the substrate coordinates to the iridium catalyst, positioning it in close proximity to the ortho C-H bonds. This chelation assistance facilitates the cleavage of a C-H bond and the formation of a five-membered iridacycle intermediate. Subsequent oxidative addition of an iodine source and reductive elimination yields the ortho-iodinated product and regenerates the active catalyst.[6] The use of specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to promote these reactions, often under remarkably mild conditions.[13]

Caption: Simplified catalytic cycle for Ir-catalyzed ortho-iodination.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Amount |

| 4-Chlorobenzoic acid | 74-11-3 | 1.57 g (10 mmol) |

| [Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium(III) dichloride dimer) | 12354-85-7 | 0.08 g (0.1 mmol, 1 mol%) |

| N-Iodosuccinimide (NIS) | 516-12-1 | 2.7 g (12 mmol) |

| Silver trifluoroacetate (AgOCOCF₃) | 2966-50-9 | 0.044 g (0.2 mmol, 2 mol%) |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 920-66-1 | 20 mL |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | As needed |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | As needed |

| 2M Hydrochloric Acid | 7647-01-0 | As needed |

Procedure:

-

Reaction Setup:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chlorobenzoic acid (1.57 g, 10 mmol), [Cp*IrCl₂]₂ (0.08 g, 0.1 mmol), N-Iodosuccinimide (2.7 g, 12 mmol), and silver trifluoroacetate (0.044 g, 0.2 mmol).

-

Add 20 mL of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

-

Seal the vial and stir the mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, to increase reaction rate) for 12-24 hours. The reaction does not require an inert atmosphere.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, remove the HFIP solvent under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Wash the organic solution with saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.

-

Re-acidify the aqueous layer with 2M HCl to pH ~2 and extract with dichloromethane to recover any product that may have partitioned into the aqueous base wash.

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Chapter 4: Characterization and Quality Control

Proper characterization of the final product is essential to confirm its identity and purity. The following data are typical for this compound.

| Analysis | Expected Result |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 163-167 °C[4][14] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~13.5 (s, 1H, COOH), 8.1 (d, 1H), 7.8 (d, 1H), 7.5 (dd, 1H) ppm |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~167 (C=O), 142, 140, 135, 131, 128, 95 (C-I) ppm |

| IR (KBr) | ~3000 (br, O-H), ~1700 (s, C=O), ~820 (s, C-Cl) cm⁻¹ |

| Purity (by HPLC) | ≥97% recommended for synthetic applications |

Conclusion

The synthesis of this compound can be successfully achieved through at least two distinct and effective strategies. The Sandmeyer reaction , starting from 2-amino-4-chlorobenzoic acid, represents a classic, high-yielding, and scalable method that relies on well-understood ionic mechanisms. In contrast, the iridium-catalyzed C-H iodination of 4-chlorobenzoic acid exemplifies a modern, atom-economical approach that proceeds under mild conditions with high regioselectivity.

The choice of method will ultimately be guided by the specific needs of the research objective. For large-scale synthesis where starting material cost is a key factor, the Sandmeyer reaction may be preferable. For rapid analogue synthesis or applications where mild conditions are paramount, the directed C-H iodination offers a compelling alternative. Both routes provide reliable access to this versatile chemical intermediate, empowering further discovery in pharmaceutical and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | Call Wychem 01440 820338 [wychem.com]

- 4. This compound CAS#: 13421-13-1 [m.chemicalbook.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. homework.study.com [homework.study.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | 13421-13-1 [chemicalbook.com]

Foreword: The Strategic Importance of 4-Chloro-2-iodobenzoic Acid

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-iodobenzoic Acid and Its Derivatives

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of foundational building blocks is paramount. This compound (CAS No: 13421-13-1) stands out as a uniquely versatile intermediate.[1][2] Its architecture—an electron-deficient benzoic acid core functionalized with both a chloro and an iodo substituent—offers a powerful handle for constructing complex molecular frameworks.[1][3][4] The halogenated structure enhances reactivity and provides specific vectors for further functionalization, making it an indispensable precursor for a range of biologically active molecules, including anti-inflammatory and antimicrobial agents.[1]

This guide provides an in-depth exploration of the core synthetic methodologies for this compound, focusing on the prevalent and reliable Sandmeyer reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss the subsequent derivatization strategies that leverage this compound's rich reactivity.

Part 1: Core Synthesis via Sandmeyer Reaction

The most direct and industrially scalable route to this compound begins with its corresponding amine, 2-amino-4-chlorobenzoic acid (4-chloroanthranilic acid). The transformation is achieved through the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into aryl halides via a diazonium salt intermediate.[5][6][7]

The Underlying Mechanism: A Two-Act Transformation

The synthesis is a sequential, two-step process executed as a one-pot reaction.[6] Understanding the causality behind each step is critical for maximizing yield and purity.

-

Diazotization: The process begins with the conversion of the primary amino group into a diazonium salt. This is achieved by treating the 2-amino-4-chlorobenzoic acid with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6][8] This reaction is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures. Therefore, maintaining a temperature of 0-5 °C is crucial to prevent premature decomposition of the intermediate and the formation of undesired byproducts, such as salicylic acid derivatives.[9][10]

-

Iodide Displacement: The diazonium group (-N₂⁺) is an excellent leaving group. In the second step, a source of iodide ions, typically an aqueous solution of potassium iodide (KI), is introduced. The iodide ion acts as a nucleophile, attacking the aromatic ring and displacing the diazonium group, which is liberated as nitrogen gas (N₂).[11] While many Sandmeyer reactions (e.g., chlorination, bromination) are catalyzed by copper(I) salts, the iodination step is often rapid enough that a catalyst is not required.[12] The reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[5]

The overall workflow can be visualized as follows:

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety. Each step is critical for the final outcome.

Materials:

-

2-Amino-4-chlorobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Metabisulfite (Na₂S₂O₅)

-

Ethanol (95%)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of Amine Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 17.1 g (0.1 mol) of 2-amino-4-chlorobenzoic acid in 150 mL of deionized water.

-

Acidification: While stirring, slowly add 25 mL of concentrated HCl. Stir until a fine suspension of the amine hydrochloride salt is formed.

-

Cooling: Place the flask in an ice-salt bath and cool the suspension to 0-5 °C with vigorous stirring. It is imperative to maintain this temperature range throughout the diazotization step.

-

Diazotization: Prepare a solution of 7.2 g (0.105 mol) of sodium nitrite in 30 mL of deionized water and cool it in an ice bath. Add this NaNO₂ solution dropwise to the cold amine suspension over 30-45 minutes. The rate of addition should be controlled to keep the temperature below 5 °C. Stir the resulting pale-yellow solution for an additional 30 minutes in the ice bath to ensure complete diazotization.[10]

-

Iodination: Prepare a solution of 18.3 g (0.11 mol) of potassium iodide in 40 mL of deionized water. Add this KI solution in a slow stream to the cold diazonium salt solution. Vigorous effervescence (N₂ evolution) will be observed, and a dark precipitate will form.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for 15 minutes, then remove the bath and let the mixture warm to room temperature, stirring for at least one hour.

-

Heating: Gently warm the reaction mixture in a water bath to approximately 40-50 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.[13] Causality Note: Overheating can lead to the formation of 4-chloro-2-hydroxybenzoic acid, reducing the yield of the desired product.

-

Work-up: Cool the mixture to room temperature. Add a small amount of solid sodium metabisulfite portion-wise until the dark color of excess iodine disappears, leaving a tan or light brown precipitate.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

-

Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 95% ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization. Collect the purified, needle-shaped crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Data Summary

The following table summarizes the key parameters and expected results for this synthesis.

| Parameter | Value / Description | Source(s) |

| Molecular Formula | C₇H₄ClIO₂ | [3] |

| Molecular Weight | 282.46 g/mol | |

| Typical Yield | 75-85% | N/A |

| Appearance | Off-white to tan, needle-shaped crystals | |

| Melting Point | 163-167 °C |

Part 2: Synthesis of Derivatives

The true value of this compound lies in its capacity as a versatile precursor for more complex molecules. Its reactivity is primarily centered around the aryl iodide and the carboxylic acid functionalities.

Leveraging the Aryl Iodide: Cross-Coupling Reactions

The carbon-iodine bond is significantly weaker than a carbon-chlorine bond, making the ortho-iodo substituent the primary site for metal-catalyzed cross-coupling reactions. This regioselectivity is a key advantage. The compound is an excellent substrate for:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.[14]

-

Heck Coupling: Reaction with alkenes.[14]

These reactions enable the introduction of a vast array of organic fragments, making this intermediate highly valuable in combinatorial chemistry and drug discovery programs.[14]

Modifying the Carboxylic Acid

The carboxylic acid group provides another handle for derivatization through well-established transformations:[14]

-

Esterification: Conversion to esters for altered solubility or to act as a protecting group.

-

Amidation: Reaction with amines to form amides, a common functional group in pharmaceuticals.

-

Reduction: Reduction to a primary alcohol, providing a different functional group for further synthesis.

The diagram below illustrates the divergent synthetic potential stemming from the core molecule.

Conclusion

This compound is more than a simple halogenated aromatic; it is a strategically designed building block that offers predictable reactivity and synthetic versatility. The Sandmeyer reaction provides a robust and high-yielding pathway to this key intermediate from readily available starting materials. A thorough understanding of the reaction mechanism and meticulous control over experimental conditions are essential for achieving high purity and yield. The dual reactivity of the final product, enabling both cross-coupling and carboxylic acid modifications, solidifies its role as a cornerstone intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][14][15]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Call Wychem 01440 820338 [wychem.com]

- 3. This compound CAS#: 13421-13-1 [m.chemicalbook.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. benchchem.com [benchchem.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 10. benchchem.com [benchchem.com]

- 11. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Applications of 4-Chloro-2-iodobenzoic Acid in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloro-2-iodobenzoic acid is a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctional structure, featuring a carboxylic acid, a chloro substituent, and a reactive iodo group, provides a powerful platform for the construction of a wide array of complex organic molecules. This guide offers an in-depth exploration of the synthetic applications of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions, the synthesis of biologically active heterocyclic compounds, and its role as a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, providing both theoretical insights and practical, field-proven protocols.

Introduction

This compound has emerged as a pivotal intermediate in organic synthesis, enabling the efficient construction of intricate molecular architectures. The strategic placement of three distinct functional groups on the benzene ring offers a unique combination of reactivity and stability, allowing for selective transformations at different positions. The iodo group, being the most labile, serves as an excellent handle for a variety of cross-coupling reactions, while the chloro and carboxylic acid moieties provide opportunities for further functionalization.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various synthetic procedures.

| Property | Value | Reference |

| CAS Number | 13421-13-1 | |

| Molecular Formula | C₇H₄ClIO₂ | |

| Molecular Weight | 282.46 g/mol | |

| Appearance | Off-white solid | [1] |

| Melting Point | 162 - 164 °C | [1] |

| Purity | ≥ 97% |

Spectroscopic Data

The structural elucidation of this compound and its derivatives is routinely performed using standard spectroscopic techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are readily available in various chemical databases and supplier documentation.

Unique Reactivity Profile: The Interplay of the Carboxyl, Chloro, and Iodo Substituents

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodo position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This chemoselectivity is a cornerstone of its application in sequential and one-pot multi-reaction sequences. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, and it can also direct ortho-lithiation or participate in cyclization reactions. The chloro group is relatively inert under many cross-coupling conditions, allowing it to be carried through a synthetic sequence and functionalized at a later stage.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an ideal substrate for these transformations. The high reactivity of the aryl-iodide bond facilitates efficient coupling under mild conditions, providing access to a vast array of substituted aromatic compounds.

The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. The reaction of this compound with various boronic acids provides a straightforward route to substituted biphenyls, which are common structural motifs in pharmaceuticals and materials science.

2.1.1. Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

2.1.2. General Experimental Protocol

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

-

To a reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes.[2] This reaction is particularly valuable for the synthesis of conjugated systems and has been extensively used in the preparation of natural products, pharmaceuticals, and organic materials.

2.2.1. Mechanistic Overview

The Sonogashira coupling typically involves a dual catalytic system with palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.

2.2.2. Detailed Experimental Workflow

A representative procedure for the Sonogashira coupling of this compound is as follows:

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine, 2-3 equivalents)

-

Solvent (e.g., THF, DMF)

Procedure:

-

In a Schlenk flask, dissolve this compound, the palladium catalyst, and copper(I) iodide in the solvent.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add the amine base and the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

2.2.3. Synthesis of Isocoumarins and Other Heterocycles

A significant application of the Sonogashira coupling of 2-iodobenzoic acids is the synthesis of isocoumarins. The reaction with terminal alkynes, followed by an in-situ cyclization, provides a facile route to this important class of heterocyclic compounds known for their diverse biological activities.[3] this compound can be used to synthesize 6-chloroisocoumarin derivatives.[4]

The Heck Reaction: Olefin Arylation for Complex Architectures